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Compound of Interest

2-Chloro-6-hydroxy-3-nitrobenzoic
Compound Name:
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CAS No.: 2059945-51-4
Cat. No.: B1459920
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Application Note: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid as a High-Value Scaffold in
Medicinal Chemistry

Executive Summary

This guide details the strategic utilization of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS:
2059945-51-4) as a pharmaceutical intermediate. Unlike commodity benzoic acids, this tetra-
substituted scaffold offers a rare density of reactive handles—a halogen, a phenol, a nitro
group, and a carboxylic acid—arranged in a specific contiguous pattern.

This unique topology makes it a "privileged structure" for Fragment-Based Drug Discovery
(FBDD), particularly for accessing benzoxazoles, functionalized anthranilic acids, and kinase
inhibitor cores. This document provides validated protocols for its synthesis and downstream
transformation, emphasizing the "Ortho-Effect" where the 3-nitro group activates the 2-chloro
position for rapid nucleophilic substitution.

Chemical Profile & Strategic Value
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Property Specification

Chemical Name 2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS Number 2059945-51-4

Molecular Formula C7H4CINOs

Molecular Weight 217.56 g/mol

Appearance Pale yellow to orange crystalline solid

COOH: ~1.8 (Acidified by 0-CI/NOz); OH: ~6.5

pKa (Predicted) —
(Acidified by p-NO2)

Soluble in DMSO, MeOH, DMF; Sparingly

Solubility
soluble in water

Mechanistic Insight: The "Push-Pull" Activation

The utility of this intermediate lies in the electronic interplay of its substituents:

e C2-Chlorine Lability: The electron-withdrawing Nitro group at C3 (ortho) and the Carboxyl
group at C1 (ortho) create an electron-deficient center at C2. This makes the chlorine atom
highly susceptible to Nucleophilic Aromatic Substitution (SnAr) under mild conditions, far
more than in un-nitrated analogs.

o C6-Hydroxyl Versatility: The phenol at C6 allows for etherification (solubility tuning) or
intramolecular cyclization with the carboxyl group to form lactones/coumarins.

o C3-Nitro Reducibility: The nitro group serves as a "masked" aniline. Post-substitution
reduction allows for the formation of benzoxazoles or quinazolines.

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthesis pathways accessible from this single
intermediate.
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Figure 1: Divergent synthetic utility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid. Pathway A
exploits the activated chlorine for library generation, while Pathway C accesses bicyclic
heterocycles.

Detailed Experimental Protocols
Protocol A: SnAr Library Generation (Synthesis of N-
Substituted Anthranilic Acids)

Context: This reaction exploits the activation of the C2-Chlorine by the C3-Nitro group. It is the
primary method for attaching pharmacophores (e.g., piperazines, anilines) to the scaffold.

Reagents:

Substrate: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.0 eq)

Nucleophile: Primary or Secondary Amine (1.1 eq)

Base: Diisopropylethylamine (DIPEA) (2.5 eq)

Solvent: Acetonitrile (MeCN) or DMF (for low solubility amines)
Step-by-Step Methodology:

e Preparation: Dissolve 1.0 g (4.6 mmol) of the substrate in 10 mL of anhydrous MeCN. The
solution will appear yellow/orange.
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e Addition: Add DIPEA (2.0 mL, 11.5 mmol) dropwise. Observation: A color deepening (to
red/orange) is common due to phenolate formation.

e Nucleophile Introduction: Add the amine (5.0 mmol) slowly.
e Reaction: Heat the mixture to 60°C for 4—6 hours.

o Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.3)
should disappear, replaced by a more polar fluorescent spot.

o Workup:
o Concentrate the solvent under reduced pressure.

o Resuspend the residue in 1N HCI (pH adjustment to ~3 is critical to reprotonate the
carboxylic acid and precipitate the product).

o Filter the precipitate and wash with cold water.
 Purification: Recrystallize from Ethanol/Water (9:1).
Validation Data:

o Typical Yield: 75-85%

o Key IR Signal: Shift of C-Cl stretch (disappearance) and appearance of N-H stretch (~3300
cm™1).

Protocol B: Reductive Cyclization to Benzoxazole
Derivatives

Context: This protocol synthesizes benzoxazole cores, which are bioisosteres for purines and
are widely used in VEGFR and EGFR kinase inhibitors.

Reagents:

o Substrate: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (or its SnAr product from Protocol A)
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e Reductant: Sodium Dithionite (Na2S20a4) or Hz2/Pd-C
e Cyclization Agent: Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI)
Step-by-Step Methodology:

e Reduction (Nitro to Amine):

[e]

Dissolve substrate (1.0 eq) in MeOH/THF (1:1).

o

Add 10% Pd/C (10 wt%) and stir under Hz balloon (1 atm) for 12 hours.

[¢]

Caution: Filter catalyst over Celite under inert atmosphere (pyrophoric risk).

[¢]

Isolate the intermediate: 2-Chloro-3-amino-6-hydroxybenzoic acid.
e Cyclization (Formation of the Oxazole Ring):

o Suspend the amino-phenol intermediate in TEOF (excess, acts as solvent/reagent) and
add a catalytic amount of p-TsOH (5 mol%).

o Reflux at 100°C for 3 hours.

o Mechanism:[1][2][3][4] The amine and hydroxyl groups condense with the orthoformate
carbon, closing the 5-membered ring.

o Hydrolysis (Optional): If the carboxylic acid was esterified during the process, treat with
LIOH/THF/Water to reveal the free acid.

Safety & Handling Guidelines

o Thermal Instability: As a nitro-aromatic compound, the starting material possesses significant
decomposition energy. Do not heat neat material above 120°C. Differential Scanning
Calorimetry (DSC) is recommended before scaling up >100g.

o Skin Sensitization: Halogenated nitrobenzoic acids are potent skin irritants and potential
sensitizers. Double-gloving (Nitrile) is mandatory.
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Waste Disposal: Aqueous waste from SnAr reactions (containing DIPEA and nitro-aromatics)
must be segregated from general organic waste to prevent formation of explosive salts or
unexpected exotherms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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